(7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone

Catalog No.
S2943061
CAS No.
2034316-42-0
M.F
C20H20F3NOS
M. Wt
379.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethy...

CAS Number

2034316-42-0

Product Name

(7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone

Molecular Formula

C20H20F3NOS

Molecular Weight

379.44

InChI

InChI=1S/C20H20F3NOS/c1-14-4-2-3-5-17(14)18-10-11-24(12-13-26-18)19(25)15-6-8-16(9-7-15)20(21,22)23/h2-9,18H,10-13H2,1H3

InChI Key

XGGRBAKUMGBSMS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)C(F)(F)F

solubility

not available

The compound (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule characterized by its unique structural features. It consists of a thiazepan ring, which is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms. The thiazepan moiety is substituted with an o-tolyl group at the seventh position and a phenyl group with a trifluoromethyl substituent at the fourth position of the methanone functional group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of this compound can be explored through various synthetic pathways. Key reactions include:

  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, making it a target for further functionalization.
  • Condensation Reactions: The methanone functional group allows for condensation reactions with amines or alcohols, leading to the formation of various derivatives.
  • Cyclization Reactions: The thiazepan ring can participate in cyclization reactions, potentially forming more complex structures.

These reactions are critical for modifying the compound to enhance its biological activity or to create new derivatives with desired properties.

Preliminary studies suggest that compounds containing thiazepan rings exhibit a range of biological activities. This specific compound may possess:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives of thiazepan have been reported to inhibit cancer cell growth.
  • Anti-inflammatory Effects: Compounds with similar structures have been associated with reduced inflammation in biological models.

Further research is necessary to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.

The synthesis of (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone can be achieved through several methods:

  • One-Pot Synthesis: A multi-step reaction involving the formation of the thiazepan ring followed by the introduction of the o-tolyl and trifluoromethyl groups.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the thiazepan structure.
  • Functional Group Modification: Post-synthesis modifications can be performed to introduce or alter functional groups on the existing structure.

Each method provides different yields and purities, emphasizing the need for optimization based on desired outcomes.

This compound holds potential applications in various fields:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound in drug discovery programs aimed at treating infections or cancer.
  • Material Science: Its unique structure may be utilized in synthesizing novel materials with specific electronic or optical properties.
  • Agricultural Chemistry: If found effective against pathogens, it could be developed into a pesticide or fungicide.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Protein Binding Studies: Investigating how well the compound binds to specific proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells will help assess its potential efficacy as a therapeutic agent.
  • Toxicology Studies: Evaluating any adverse effects on human cells or model organisms is essential for determining safety profiles.

These studies will contribute significantly to evaluating the therapeutic potential and safety of this compound.

Several compounds share structural similarities with (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-phenylethanoneContains a fluorophenyl group instead of o-tolylPotentially different biological activity due to fluorine substitution
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolineDifferent ring structure (quinoline)May exhibit distinct pharmacological properties
4-(Trifluoromethyl)phenolLacks thiazepan ringSimpler structure; primarily studied for its role as a drug metabolite

The uniqueness of (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone lies in its specific combination of a thiazepan ring and dual aromatic substitutions, which may confer distinct biological properties not observed in other similar compounds. Further exploration into these comparisons will enhance our understanding of its potential applications and efficacy.

XLogP3

4.9

Dates

Last modified: 08-17-2023

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